

# Palupiprant Clinical Trial Outcomes: A Cross-Study Comparison

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Palupiprant |           |
| Cat. No.:            | B607248     | Get Quote |

An in-depth analysis of **Palupiprant** (AN0025), a selective Prostaglandin E2 (PGE2) receptor 4 (EP4) antagonist, and its performance in recent clinical trials. This guide provides a comparative overview of its efficacy and safety across different indications, with a focus on rectal cancer and a comparative look at a similar agent in Idiopathic Pulmonary Fibrosis (IPF).

**Palupiprant** is an investigational oral small molecule designed to modulate the tumor microenvironment by blocking the EP4 receptor. This receptor is a key component of the prostaglandin E2 signaling pathway, which is implicated in creating an immunosuppressive environment that can foster tumor growth. By inhibiting this pathway, **Palupiprant** aims to enhance the anti-tumor immune response.

# Rectal Cancer: Promising Efficacy in Neoadjuvant Setting

**Palupiprant** has shown significant promise in the treatment of locally advanced rectal cancer, particularly when used in combination with standard chemoradiotherapy (CRT) as a neoadjuvant therapy.

# **Phase 1b Study (NCT03152370)**

A Phase 1b trial evaluated the safety and efficacy of **Palupiprant** in combination with preoperative radiotherapy and chemotherapy in patients with locally advanced rectal cancer. The study demonstrated encouraging clinical activity.[1]



#### **Efficacy Outcomes:**

| Endpoint                                                                 | Result                                                |
|--------------------------------------------------------------------------|-------------------------------------------------------|
| Pathological Complete Response (pCR) or Clinical Complete Response (cCR) | 36.0% (9 out of 25 evaluable subjects)[1]             |
| Pathological Complete Response (pCR) in surgical patients                | 26.7% (4 out of 15 subjects who underwent surgery)[1] |
| 12-month Disease-Free Survival (DFS)                                     | 77.5%[1]                                              |
| 12-month Overall Survival (OS)                                           | 96.3%[1]                                              |

#### Safety and Tolerability:

The combination of **Palupiprant** with CRT was found to be well-tolerated. No dose-limiting toxicities were observed, and only 3 out of 28 subjects discontinued treatment due to adverse events. While a detailed breakdown of all adverse events is not publicly available, the overall safety profile was favorable and supported further investigation in a larger trial.

### Phase 2 ARTEMIS Trial (NCT05191667)

Building on the positive results of the Phase 1b study, the ongoing Phase 2 ARTEMIS trial is a randomized, multi-center, open-label study. It aims to further evaluate the efficacy of **Palupiprant** when added to total neoadjuvant therapy (TNT) in patients with moderate to high-risk rectal cancer.

#### Experimental Protocol:

The trial will enroll 140 patients, randomized into two arms: one receiving standard of care TNT (long-course chemoradiation or short-course radiotherapy followed by chemotherapy) and the other receiving TNT in combination with **Palupiprant**. The primary endpoint is the clinical complete response (cCR) rate at six months post-radiotherapy.

# Idiopathic Pulmonary Fibrosis (IPF): A Look at a Relevant Comparator



While specific clinical trial data for **Palupiprant** in Idiopathic Pulmonary Fibrosis (IPF) is not as readily available, the outcomes of a trial for another EP4 antagonist, GLPG1690, offer valuable comparative insights into the potential of this drug class for treating IPF.

## Phase 2a FLORA Trial (NCT02738801) for GLPG1690

This randomized, double-blind, placebo-controlled trial investigated the efficacy and safety of GLPG1690 in patients with IPF.

#### **Efficacy Outcomes:**

The primary efficacy endpoint was the change in Forced Vital Capacity (FVC), a key measure of lung function.

| Treatment Group | Mean Change in FVC from Baseline (12 weeks) |
|-----------------|---------------------------------------------|
| GLPG1690        | +8 mL                                       |
| Placebo         | -87 mL                                      |

These results indicated a stabilization of lung function in the GLPG1690 group compared to a decline in the placebo group.

Safety and Tolerability:

GLPG1690 was generally well-tolerated.



| Adverse Event Category                       | GLPG1690 (N=17)                                                               | Placebo (N=6)                                                                                                        |
|----------------------------------------------|-------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Treatment-Emergent Adverse<br>Events (TEAEs) | 65% (11 patients)                                                             | 67% (4 patients)                                                                                                     |
| Serious Adverse Events<br>(SAEs)             | 1 patient (cholangiocarcinoma)                                                | 2 patients (urinary tract infection, acute kidney injury, lower respiratory tract infection; atrioventricular block) |
| Most Frequent TEAEs                          | Infections and infestations, respiratory, thoracic, and mediastinal disorders | Not specified                                                                                                        |

# **Solid Tumors: Early Phase Exploration**

Palupiprant has also been investigated in a broader context of advanced solid tumors.

## **Phase 1a Study (NCT04975958)**

A Phase 1a open-label, multicenter study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **Palupiprant** in combination with other anticancer agents in patients with advanced solid tumors. The trial has been completed, but as of now, the specific efficacy and safety results have not been publicly released.

# Signaling Pathway and Experimental Workflow Palupiprant's Mechanism of Action: The EP4 Signaling Pathway

**Palupiprant** functions by blocking the EP4 receptor, a G-protein coupled receptor that, when activated by PGE2, triggers downstream signaling cascades that promote an immunosuppressive tumor microenvironment. The diagram below illustrates the key components of this pathway.





Click to download full resolution via product page

Caption: Simplified EP4 signaling pathway and the inhibitory action of **Palupiprant**.

# **Clinical Trial Workflow: From Recruitment to Analysis**

The typical workflow for the clinical trials discussed in this guide involves several key stages, from initial patient screening to the final analysis of the collected data.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AN0025, a novel antagonist of PGE2-receptor E-type 4 (EP4), in combination with total neoadjuvant treatment of advanced rectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Palupiprant Clinical Trial Outcomes: A Cross-Study Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607248#cross-study-comparison-of-palupiprant-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com